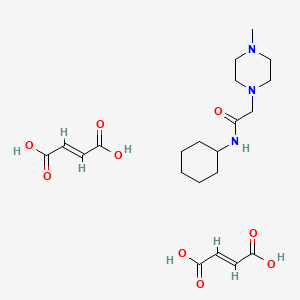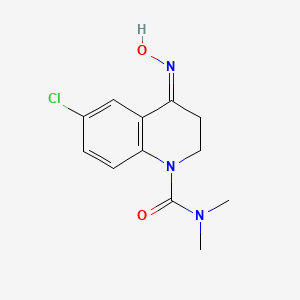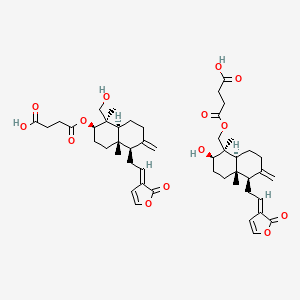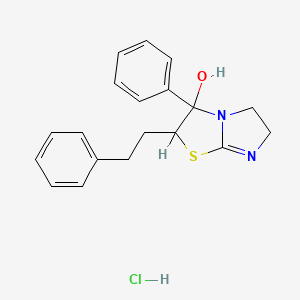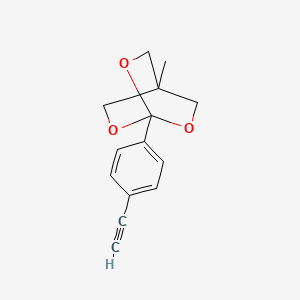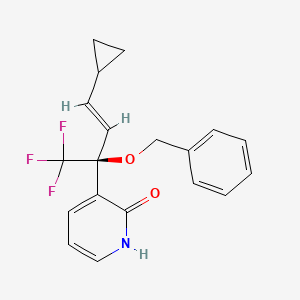![molecular formula C32H44Br2N4O4S B12765736 N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide CAS No. 925244-40-2](/img/structure/B12765736.png)
N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide” is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a naphthalene moiety, and a diethylaminoethyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide” typically involves multi-step organic reactions. The process may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Naphthalene Moiety: This step may involve the reaction of the benzothiazole intermediate with a naphthalene derivative under specific conditions.
Incorporation of the Diethylaminoethyl Group: This can be done through nucleophilic substitution reactions.
Final Coupling and Bromination: The final product is obtained by coupling the intermediates and treating with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group within the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Potential medicinal applications could include its use as a drug candidate for treating specific diseases, pending further research and clinical trials.
Industry
In industrial applications, the compound might be used in the production of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Naphthalene Derivatives: Compounds featuring naphthalene moieties.
Diethylaminoethyl Compounds: Molecules containing the diethylaminoethyl group.
Uniqueness
The uniqueness of “N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide” lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
特性
CAS番号 |
925244-40-2 |
|---|---|
分子式 |
C32H44Br2N4O4S |
分子量 |
740.6 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide |
InChI |
InChI=1S/C32H42N4O4S.2BrH/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25;;/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39);2*1H |
InChIキー |
WORMGNDAXQYVAV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


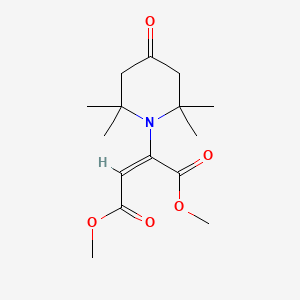

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
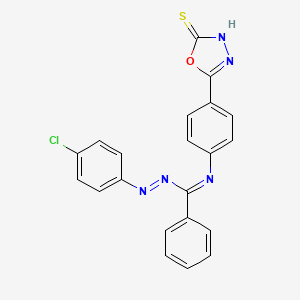
![Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate](/img/structure/B12765681.png)
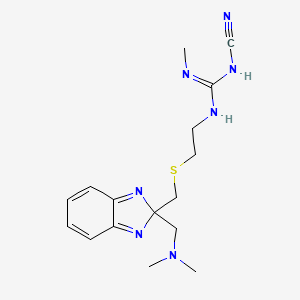
![3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid](/img/structure/B12765702.png)
